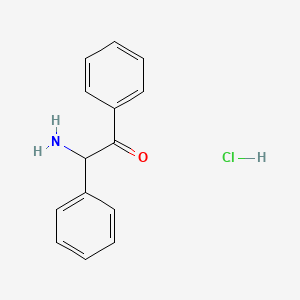

2-Amino-2-Phenyl-Acetophenon-Hydrochlorid

Übersicht

Beschreibung

Acetophenone, 2-amino-2-phenyl-, hydrochloride is a chemical compound that is related to acetophenone, which is a simple aromatic ketone. This compound is characterized by the presence of an amino group attached to the alpha position of the acetophenone, making it an important intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related acetophenone derivatives has been explored in various studies. For instance, the electrocarboxylation of acetophenone with CO2 to obtain 2-hydroxy-2-phenylpropionic acid was successfully carried out in an acetonitrile solution. This process was optimized to achieve a maximal isolated yield of 73.0% using Mg-stainless steel couple electrodes under specific conditions . Another study demonstrated the synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol through a series of reactions including acetylation, methylation, Fries rearrangement, deacetylation, diazotization, and the Sandmeyer reaction, with an overall yield of about 44% .

Molecular Structure Analysis

The molecular structure of acetophenone derivatives is characterized by the presence of a phenyl group attached to a carbonyl group. The addition of an amino group at the alpha position introduces new reactive sites and alters the electronic distribution within the molecule, which can affect its reactivity and the types of reactions it can undergo.

Chemical Reactions Analysis

Acetophenone and its derivatives undergo various chemical reactions. The electrocarboxylation process mentioned earlier is a key example of how acetophenone can be transformed into a different compound . Additionally, the behavior of related compounds such as 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide has been studied, revealing that the E isomer can undergo isometric transformation to the Z isomer, followed by parallel reactions including hydrolysis and intramolecular ring closure .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are influenced by their molecular structure. The presence of the amino group can affect the compound's solubility, boiling point, and stability. The studies provided do not give explicit details on the physical properties of 2-amino-2-phenyl acetophenone hydrochloride, but they do provide insights into the reactivity and potential transformations of similar compounds .

Wissenschaftliche Forschungsanwendungen

Geschmacks- und Duftstoffindustrie

„2-Amino-2-Phenyl-Acetophenon-Hydrochlorid“ kann als eine wichtige flüchtige Geschmackskomponente in Lebensmitteln verwendet werden, ähnlich wie 2′-Aminoacetophenon, das zum Traubenaroma in Kulturmedien beiträgt, in denen Pseudomonas aeruginosa wächst .

Pharmazeutische Forschung

Diese Verbindung könnte möglicherweise an der Synthese von heterocyclischen Verbindungen beteiligt sein, die in der Pharmazie aufgrund ihrer therapeutischen Eigenschaften von entscheidender Bedeutung sind .

Organische Synthese

Die α-Bromierungsreaktion an Acetophenonderivaten ist eine bedeutende Reaktion in der organischen Chemie, was darauf hindeutet, dass „this compound“ in ähnlichen Reaktionen zur Synthese komplexer Moleküle verwendet werden könnte .

Wirkmechanismus

Target of Action

Acetophenone derivatives are known to be involved in various organic reactions and have been utilized in the synthesis of many heterocyclic compounds .

Mode of Action

Acetophenone and its derivatives are known to participate in (pseudo)-two-, three- and four-component reactions .

Biochemical Pathways

Acetophenone and its derivatives are known to be involved in the synthesis of various heterocyclic compounds .

Safety and Hazards

Acetophenone is classified as a flammable liquid, acute oral toxicity, and causes serious eye irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Acetophenone and its derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development . The development of synthetic pathways for the efficient access to alkyl phenols and anilines is attracting a lot of attention due to the importance of these motifs as building blocks for the production of fine chemicals, polymers, and pharmaceuticals .

Eigenschaften

IUPAC Name |

2-amino-1,2-diphenylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-10,13H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQSVRYXONEYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885-75-6 | |

| Record name | Ethanone, 2-amino-1,2-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC33420 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-1,2-diphenylethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)

![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)

![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)

![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)